![molecular formula C13H7Cl2NO B6381565 2-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% CAS No. 1261892-10-7](/img/structure/B6381565.png)
2-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%
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Overview
Description
2-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% (2C5CPCP) is a chemical compound used in various scientific research applications. It is a white solid with a molecular weight of 304.04 g/mol, and a melting point of 155-157°C. It is a derivative of phenol, and is used as a reagent in organic synthesis, as well as in a variety of chemical and biological applications.
Scientific Research Applications
2-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% has a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a precursor for the synthesis of other compounds. It has also been used in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals and other drugs. Additionally, it has been used in the production of semiconductors and other electronic materials.
Mechanism of Action
2-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% is a phenolic compound that acts as a catalyst in organic synthesis. It is believed to act by forming a complex with the substrate, which is then broken down into smaller molecules. This process is known as a nucleophilic substitution reaction.
Biochemical and Physiological Effects
2-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% has been found to be non-toxic in laboratory studies. It has been shown to have no effect on the growth of bacteria, yeast, or mammalian cells. It has also been shown to have no effect on the activity of enzymes or other proteins.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to obtain, and easy to handle. Additionally, it is highly soluble in a variety of solvents, making it easy to use in a variety of laboratory settings. However, it is important to note that it is a strong acid and should be handled with care.
Future Directions
There are a number of potential future directions for research involving 2-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%. One potential direction is the development of new synthetic methods for the production of other compounds. Additionally, further research could be done on the mechanism of action and the biochemical and physiological effects of 2-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95%. Another potential research direction is the use of 2-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% in the production of dyes and pigments, as well as in the synthesis of pharmaceuticals and other drugs. Finally, further research could be done on the use of 2-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% in the production of semiconductors and other electronic materials.
Synthesis Methods
2-Chloro-5-(4-chloro-3-cyanophenyl)phenol, 95% can be synthesized by two different methods. The first method involves the reaction of 4-chloro-3-cyanophenol with thionyl chloride in anhydrous dimethylformamide (DMF). The resulting product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide. The second method involves the reaction of 4-chloro-3-cyanophenol with thionyl chloride in anhydrous dimethylsulfoxide (DMSO). The resulting product is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
properties
IUPAC Name |
2-chloro-5-(4-chloro-3-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-3-1-8(5-10(11)7-16)9-2-4-12(15)13(17)6-9/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPJVSCHLCFJAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686046 |
Source
|
Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-chloro-3-cyanophenyl)phenol | |
CAS RN |
1261892-10-7 |
Source
|
Record name | 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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